3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole
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Overview
Description
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms at the 3 and 6 positions of the carbazole ring significantly alters its chemical properties, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole can be synthesized through several methods. One common approach involves the bromination of carbazole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired dibrominated product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs a similar bromination process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the 3,7-dimethyloctyl substituent, making it less hydrophobic.
3,6-Dibromo-9-phenylcarbazole: Contains a phenyl group instead of the 3,7-dimethyloctyl group, altering its electronic properties.
Uniqueness
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole is unique due to the presence of the 3,7-dimethyloctyl group, which enhances its solubility in organic solvents and its potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
612822-59-0 |
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Molecular Formula |
C22H27Br2N |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3,6-dibromo-9-[(3S)-3,7-dimethyloctyl]carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m0/s1 |
InChI Key |
FNKYNKZHOSHCSU-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Canonical SMILES |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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